An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(pentylamino)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(pentylamino)benzonitrile
Introduction
In the landscape of modern chemical research and drug development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a foundational pillar for predicting its behavior, from biological interactions to formulation stability.[1][2] This guide provides a detailed examination of 5-Nitro-2-(pentylamino)benzonitrile, a molecule of interest for its unique structural motifs—a substituted benzonitrile core featuring a nitro group and a pentylamino side chain. The interplay of these functional groups dictates the molecule's solubility, lipophilicity, and ionization state, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This document serves as a technical resource for researchers, offering both established data and validated experimental protocols to characterize this compound comprehensively, thereby enabling informed decisions in screening, lead optimization, and formulation development.[1]
Compound Identification and Core Structural Features
Accurate identification is the first step in any rigorous scientific investigation. 5-Nitro-2-(pentylamino)benzonitrile is registered under the following identifiers:
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Chemical Name: 5-Nitro-2-(pentylamino)benzonitrile
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CAS Number: 145980-95-6
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Molecular Formula: C₁₂H₁₅N₃O₂[3]
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Molecular Weight: 233.27 g/mol [3]
The molecule's structure is key to its properties. The pentylamino group introduces a significant lipophilic character and a basic nitrogen center, while the nitro group and cyano group are strong electron-withdrawing groups that add polarity and potential for hydrogen bonding.
Caption: Chemical structure of 5-Nitro-2-(pentylamino)benzonitrile.
Summary of Physicochemical Properties
A high-level overview of a compound's properties is essential for quick assessment. The table below summarizes the known and predicted characteristics of 5-Nitro-2-(pentylamino)benzonitrile. Properties lacking published experimental values are noted and are prime candidates for the experimental determination outlined in Section 3.
| Property | Value / Predicted Range | Source / Comment |
| CAS Number | 145980-95-6 | |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [3] |
| Molecular Weight | 233.27 g/mol | [3] |
| InChI Key | OFRVLJVTLVIBLX-UHFFFAOYSA-N | |
| Appearance | Requires experimental determination. Likely a solid at room temperature. | - |
| Melting Point | Requires experimental determination. | - |
| Boiling Point | Requires experimental determination. | - |
| Aqueous Solubility | Requires experimental determination. Predicted to be low. | The long alkyl chain reduces water solubility.[2][4] |
| LogP (o/w) | Requires experimental determination. Predicted to be > 3. | The pentyl group and aromatic ring suggest significant lipophilicity. |
| pKa (Acid Dissociation Constant) | Requires experimental determination. Predicted basic pKa for the secondary amine. | The secondary amine is the most likely site of protonation. |
Experimental Protocols for Physicochemical Characterization
To address the data gaps for 5-Nitro-2-(pentylamino)benzonitrile, the following validated, high-throughput methods are recommended. These protocols are designed for efficiency and accuracy, reflecting standard practices in the pharmaceutical industry.[5]
Workflow for Comprehensive Physicochemical Profiling
The logical flow of characterization ensures that data from one experiment can inform the next. For instance, an initial solubility screen is crucial before preparing solutions for LogP or pKa analysis.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Kinetic Aqueous Solubility Determination
Rationale: Kinetic solubility is a high-throughput method that measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer. It mimics the conditions of many biological assays and provides a rapid assessment of a compound's propensity to remain in solution.[2]
Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Nitro-2-(pentylamino)benzonitrile in 100% DMSO.
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Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into each well of a clear 96-well microplate.
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Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the PBS in the microplate wells. This creates a final nominal concentration of 100 µM with 1% DMSO. Prepare a dilution series if a concentration range is desired.
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Incubation: Shake the plate for 2 hours at room temperature, protected from light.
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Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at 650 nm.
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Data Analysis: Compare the turbidity of the sample wells to a set of calibration standards or a positive control (a known insoluble compound) and a negative control (1% DMSO in PBS). The concentration at which significant precipitation is first observed is reported as the kinetic solubility.
Protocol: Lipophilicity (LogP) Determination by RP-HPLC
Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable surrogate for the traditional shake-flask method.
Methodology:
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System Preparation: Use a C18 column on an HPLC system with a UV detector. The mobile phase will be a gradient of acetonitrile in water.
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Calibration: Inject a series of standard compounds with known LogP values (e.g., aniline, toluene, naphthalene) to create a calibration curve by plotting their retention times against their LogP values.
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Sample Preparation: Prepare a 1 mg/mL solution of 5-Nitro-2-(pentylamino)benzonitrile in acetonitrile.
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Injection and Elution: Inject the sample onto the column and run the same gradient method used for the standards. Record the retention time.
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LogP Calculation: Use the retention time of the test compound and the calibration curve to interpolate its LogP value. The strong UV absorbance of the nitroaromatic chromophore should provide a sensitive signal for detection.
Protocol: pKa Determination by UV-Vis Spectrophotometry
Rationale: The pKa determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. For chromophore-containing molecules like 5-Nitro-2-(pentylamino)benzonitrile, changes in protonation state often lead to shifts in the UV-Vis absorbance spectrum, which can be used to calculate the pKa.
Methodology:
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Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12).
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Sample Preparation: Prepare a stock solution of the compound in methanol. Add a small aliquot of this stock to each buffer solution to achieve a final concentration where the absorbance is in the linear range of the spectrophotometer (typically 10-20 µM).
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Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 220-500 nm) of the compound in each buffer solution.
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Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffers.
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pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. The secondary amine is expected to be basic, so a pKa in the range of 2-5 would be typical for an aniline-type nitrogen adjacent to electron-withdrawing groups.
Implications for Research and Drug Development
The physicochemical profile of 5-Nitro-2-(pentylamino)benzonitrile provides critical insights for its application in research.
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Drug-Likeness and Oral Bioavailability: The molecular weight (233.27) is well within the limits suggested by Lipinski's Rule of 5 (<500).[2] However, the predicted high LogP, driven by the pentyl chain, may pose a challenge for aqueous solubility. If the experimental LogP is found to be greater than 5, it could be a flag for poor absorption or permeation.[2] The nitro and cyano groups contribute to the polar surface area, which also influences membrane permeability.
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Formulation and Assay Design: The anticipated low aqueous solubility means that for in vitro biological assays, using a co-solvent like DMSO is necessary, but its final concentration must be carefully controlled to avoid artifacts.[1] For in vivo studies, formulation strategies such as amorphous solid dispersions or lipid-based formulations might be required to achieve adequate exposure.
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Metabolic Stability: The pentylamino group and the aromatic ring are potential sites of metabolism by cytochrome P450 enzymes (e.g., N-dealkylation, hydroxylation). The nitro group can also be subject to metabolic reduction. Understanding these potential liabilities is a logical next step after initial physicochemical characterization.
Conclusion
While basic identifiers for 5-Nitro-2-(pentylamino)benzonitrile are publicly available, a comprehensive, experimentally-derived physicochemical dataset is essential for advancing its study. The compound's structure suggests a balance of lipophilic and polar features, leading to properties that require precise measurement. The protocols detailed in this guide provide a robust framework for obtaining the necessary data on solubility, lipophilicity, and ionization. This empirical data will empower researchers to design more effective experiments, develop appropriate formulations, and ultimately make more accurate predictions about the compound's potential as a research tool or therapeutic candidate.
References
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Mansouri, K., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 128(9), 097003. Available at: [Link]
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Gill, S. J., et al. (1976). Experimental determination of the solubility of small organic molecules in H₂O and D₂O and the application of scaled particle theory. Journal of Physical Chemistry, 80(8), 761-767. Available at: [Link]
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Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved March 20, 2026, from [Link]
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Di, L., & Kerns, E. H. (2016). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Chemical Information and Modeling, 56(4), 697-705. Available at: [Link]
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